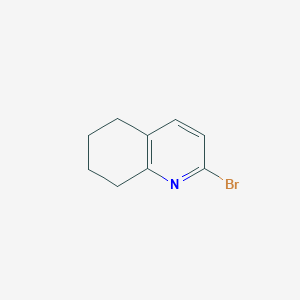
2-Bromo-5,6,7,8-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5,6,7,8-tetrahydroquinoline is a derivative of tetrahydroquinoline, a bicyclic compound that consists of a pyridine ring fused to a cyclohexene . It has a molecular weight of 212.09 .
Synthesis Analysis
The synthesis of aryl-substituted quinolines and tetrahydroquinolines can be achieved through Suzuki–Miyaura cross-coupling reactions . This involves the coupling of 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines with substituted phenylboronic acids .Molecular Structure Analysis
The molecular formula of 2-Bromo-5,6,7,8-tetrahydroquinoline is C9H11N . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The reaction mechanism involves protonation at the carbonyl oxygen in aldehyde, addition of aniline NH2 group to the alkenal β-carbon followed by cyclization of adduct, dehydration of cyclic intermediate, and oxidation of dihydroquinoline by phosphotungstic acid or air to quinoline .Wissenschaftliche Forschungsanwendungen
Synthesis of Quinoline Derivatives
2-Bromo-5,6,7,8-tetrahydroquinoline: is a key intermediate in the synthesis of various quinoline derivatives. These derivatives are synthesized through conventional methods like Skraup, Doebner-Von Miller, and Friedlander syntheses, as well as modern techniques like Suzuki–Miyaura cross-coupling reactions . The versatility of the quinoline ring allows for the development of compounds with a wide range of medicinal benefits.
Antimalarial Activity
Quinoline derivatives have a long history of use in antimalarial drugs. The structural motif of quinoline is crucial for the activity against malaria parasites. Research into new quinoline-based compounds continues to be a significant area of study, with 2-Bromo-5,6,7,8-tetrahydroquinoline serving as a precursor for potential antimalarial agents .
Anticancer Properties
Some quinoline derivatives exhibit promising anticancer properties. The introduction of various substituents into the quinoline nucleus can enhance its cytotoxicity against cancer cells. As a halogenated compound, 2-Bromo-5,6,7,8-tetrahydroquinoline can be used to develop new anticancer agents through further functionalization .
Antibacterial and Antifungal Applications
The quinoline scaffold is associated with antibacterial and antifungal activities. Derivatives of 2-Bromo-5,6,7,8-tetrahydroquinoline can be designed to target specific bacterial and fungal strains, contributing to the development of new antibiotics and antifungals .
Anti-inflammatory and Analgesic Effects
Quinoline derivatives are known to possess anti-inflammatory and analgesic effects. The modification of 2-Bromo-5,6,7,8-tetrahydroquinoline can lead to the discovery of new drugs that can effectively manage pain and inflammation without the side effects associated with current medications .
Cardiovascular Research
Quinoline compounds have been investigated for their potential cardiovascular benefits. They can act as cardiotonic agents, improving heart muscle function. Research into 2-Bromo-5,6,7,8-tetrahydroquinoline derivatives could lead to advancements in the treatment of heart diseases .
Safety and Hazards
Wirkmechanismus
Target of Action
This compound is a derivative of quinoline, which is known to interact with various biological targets, including enzymes, receptors, and proteins
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating enzymatic activity . The bromine atom in 2-Bromo-5,6,7,8-tetrahydroquinoline could potentially enhance these interactions due to its electronegativity and size.
Biochemical Pathways
Quinoline derivatives are known to influence several biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis
Result of Action
Quinoline derivatives are known to exert various biological effects, such as anti-inflammatory, antimalarial, and anticancer activities . The specific effects of this compound would depend on its targets and mode of action.
Eigenschaften
IUPAC Name |
2-bromo-5,6,7,8-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKJABMIDAWWHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5,6,7,8-tetrahydroquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2880289.png)
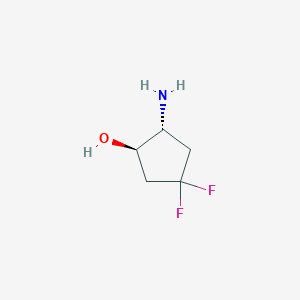

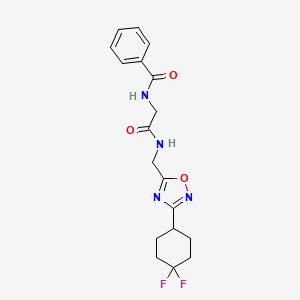

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclohexylmethanone](/img/structure/B2880301.png)
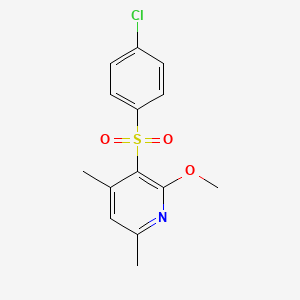
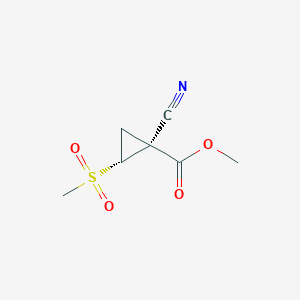
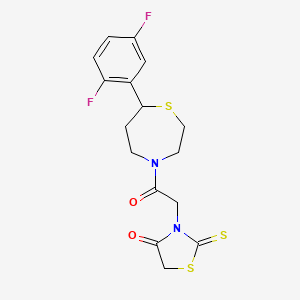
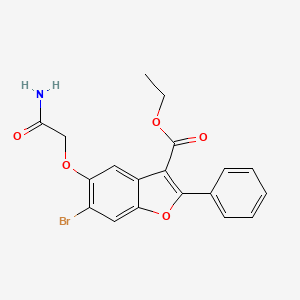
![3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B2880308.png)


